molecular formula C32H31N3O2S2 B12026566 (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623940-56-7

(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12026566
CAS No.: 623940-56-7
M. Wt: 553.7 g/mol
InChI Key: FVEHRPXLURGKAC-CEUNXORHSA-N
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Description

  • This compound is a complex organic molecule with a unique structure. Let’s break it down:
    • The (5Z) indicates that there is a double bond (Z configuration) between the fifth and sixth carbon atoms.
    • The central core consists of a thiazolidin-4-one ring, which contains a sulfur atom.
    • Attached to this core are various substituents, including:
      • A pyrazole ring (with a methyl group and a butoxy group).
      • A phenyl group.
      • A methylbenzyl group.
  • The compound’s intricate structure suggests potential interesting properties and applications.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. boronic esters are often used as versatile building blocks in organic synthesis.
    • Industrial production methods would likely involve multi-step processes, including functional group transformations and cyclization reactions.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions:

        Oxidation: Oxidative transformations of the thiazolidin-4-one ring or other functional groups.

        Reduction: Reduction of the double bond or other carbonyl groups.

        Substitution: Substitution reactions at various positions.

    • Common reagents and conditions would depend on the specific reaction type.
  • Scientific Research Applications

      Chemistry: The compound’s unique structure could inspire new synthetic methodologies or ligand design.

      Biology: Investigating its interactions with enzymes, receptors, or cellular pathways.

      Medicine: Potential as a drug candidate due to its diverse structural features.

      Industry: Applications in materials science, catalysis, or organic electronics.

  • Mechanism of Action

    • Unfortunately, detailed information about its mechanism of action is not readily available. Further research would be needed to elucidate this aspect.
    • Molecular targets and pathways remain speculative at this point.
  • Comparison with Similar Compounds

    • Similar compounds are scarce due to its unique structure. you might explore related thiazolidin-4-ones or pyrazole derivatives.
    • Similar compounds:

    Properties

    CAS No.

    623940-56-7

    Molecular Formula

    C32H31N3O2S2

    Molecular Weight

    553.7 g/mol

    IUPAC Name

    (5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C32H31N3O2S2/c1-4-5-17-37-28-16-15-25(18-23(28)3)30-26(21-35(33-30)27-9-7-6-8-10-27)19-29-31(36)34(32(38)39-29)20-24-13-11-22(2)12-14-24/h6-16,18-19,21H,4-5,17,20H2,1-3H3/b29-19-

    InChI Key

    FVEHRPXLURGKAC-CEUNXORHSA-N

    Isomeric SMILES

    CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C)C5=CC=CC=C5)C

    Canonical SMILES

    CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C)C5=CC=CC=C5)C

    Origin of Product

    United States

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